molecular formula C16H12O6 B6410210 2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid CAS No. 1261939-21-2

2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid

Cat. No.: B6410210
CAS No.: 1261939-21-2
M. Wt: 300.26 g/mol
InChI Key: GQSVPFFBMDWCEZ-UHFFFAOYSA-N
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Description

2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of two carboxyl groups attached to a phenyl ring and a methyl group attached to a benzoic acid moiety

Properties

IUPAC Name

5-(2-carboxy-3-methylphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-8-3-2-4-12(13(8)16(21)22)9-5-10(14(17)18)7-11(6-9)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSVPFFBMDWCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691871
Record name 3-Methyl[1,1'-biphenyl]-2,3',5'-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-21-2
Record name 3-Methyl[1,1'-biphenyl]-2,3',5'-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dicarboxyphenyl)-6-methylbenzoic acid typically involves the reaction of 3,5-dicarboxybenzaldehyde with methylbenzoic acid under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 150°C for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the carboxyl groups into alcohols or aldehydes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.

Major Products:

    Oxidation: 2-(3,5-Dicarboxyphenyl)-6-carboxybenzoic acid.

    Reduction: 2-(3,5-Dicarboxyphenyl)-6-methylbenzyl alcohol.

    Substitution: 2-(3,5-Dicarboxyphenyl)-6-bromomethylbenzoic acid.

Scientific Research Applications

2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions.

    Biology: The compound is explored for its potential as a ligand in biological assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Research is ongoing to investigate its potential as a drug delivery agent and its role in the development of new pharmaceuticals.

    Industry: It is used in the production of advanced materials, including catalysts for organic reactions and components in electronic devices.

Mechanism of Action

The mechanism by which 2-(3,5-dicarboxyphenyl)-6-methylbenzoic acid exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound’s carboxyl groups also play a crucial role in hydrogen bonding and electrostatic interactions, which are essential for its function in various applications.

Comparison with Similar Compounds

  • 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole
  • 5-(3’,5’-Dicarboxyphenyl)nicotinic acid
  • 1,1’-Bis(3,5-dicarboxyphenyl)-4,4’-bipyridinium dichloride

Comparison: 2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid is unique due to the presence of a methyl group, which can influence its reactivity and solubility compared to similar compounds. The methyl group can also affect the compound’s ability to form hydrogen bonds and its overall stability in different environments.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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